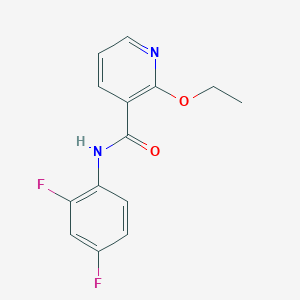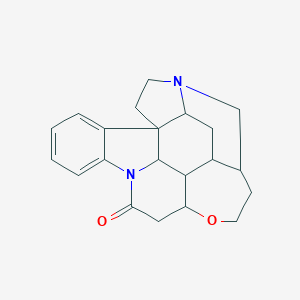
N-(2,4-difluorophenyl)-2-ethoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-ethoxynicotinamide, commonly known as DFN-2, is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. DFN-2 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
作用機序
DFN-2 exerts its pharmacological effects by inhibiting the activity of N-(2,4-difluorophenyl)-2-ethoxynicotinamide, an enzyme involved in DNA damage repair mechanisms. N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition leads to the accumulation of DNA damage, which ultimately results in apoptosis (programmed cell death) of cancer cells. DFN-2 has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
DFN-2 has been shown to have a significant impact on various biochemical and physiological processes. It has been demonstrated to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. DFN-2 has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
DFN-2 has several advantages for laboratory experiments, including its high potency and selectivity for N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibition, as well as its ability to sensitize cancer cells to chemotherapy and radiotherapy. However, its limitations include its relatively short half-life and poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
DFN-2 has significant potential for further research and development in various areas, including cancer treatment, stroke, and inflammation. Some of the future directions for research include the development of more potent and selective N-(2,4-difluorophenyl)-2-ethoxynicotinamide inhibitors, the investigation of DFN-2 in combination with other chemotherapeutic agents, and the exploration of its potential in other diseases. Additionally, further research is needed to understand the underlying mechanisms of DFN-2's pharmacological effects and to optimize its pharmacokinetic properties for clinical use.
合成法
DFN-2 can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling, and Sonogashira cross-coupling. The most commonly used method involves the Buchwald-Hartwig coupling reaction, which involves the reaction of 2-ethoxynicotinamide with 2,4-difluoroaniline in the presence of a palladium catalyst and a base.
科学的研究の応用
DFN-2 has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments. DFN-2 has also been investigated for its role in other diseases, such as stroke and inflammation.
特性
製品名 |
N-(2,4-difluorophenyl)-2-ethoxynicotinamide |
|---|---|
分子式 |
C14H12F2N2O2 |
分子量 |
278.25 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-20-14-10(4-3-7-17-14)13(19)18-12-6-5-9(15)8-11(12)16/h3-8H,2H2,1H3,(H,18,19) |
InChIキー |
MKHYISUCLHHOTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
正規SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)


![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)


